1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene
Description
The compound “1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene” is a highly substituted aromatic molecule characterized by multiple chloro (Cl), nitro (NO₂), and phenoxy (C₆H₅O) functional groups. Its structure comprises three benzene rings interconnected via ether linkages and substituted with halogen and nitro groups, which confer significant electronic and steric effects.
Properties
CAS No. |
142022-58-0 |
|---|---|
Molecular Formula |
C12H6Cl3NO3 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1,2,4-trichloro-3-(4-nitrophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl3NO3/c13-9-5-6-10(14)12(11(9)15)19-8-3-1-7(2-4-8)16(17)18/h1-6H |
InChI Key |
ANENTINYATZARC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=C(C=CC(=C2Cl)Cl)Cl)OC3=C(C=C(C=C3)[N+](=O)[O-])C4=C(C=CC(=C4Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=CC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Biological Activity
1,2,4-Trichloro-3-[5-nitro-2-[4-nitro-2-(2,3,6-trichlorophenyl)phenoxy]phenyl]benzene is a complex organic compound characterized by a trichlorobenzene core with multiple nitro and chlorinated substituents. This structural complexity contributes to its notable biological activities, particularly in the fields of agriculture as an insecticide and herbicide. Understanding its biological activity is crucial for assessing its potential applications and environmental impacts.
- Molecular Formula : C₁₂H₆Cl₃N₁O₃
- Molecular Weight : 318.5 g/mol
- CAS Number : 142022-58-0
This compound exhibits biological activity primarily through its interactions with various biological targets. The presence of multiple nitro groups enhances its potential for redox reactions, which can disrupt metabolic pathways in target organisms. The chlorinated structure contributes to its stability and effectiveness as a pesticide.
Interaction with Biological Targets
Research indicates that this compound interacts with enzymes and receptors involved in metabolic processes. Such interactions are critical for understanding its mechanism of action and optimizing its efficacy in applications like pest control.
| Biological Target | Interaction Type | Effect |
|---|---|---|
| Enzymes | Inhibition | Disruption of metabolic pathways |
| Receptors | Binding | Altered physiological responses |
Insecticidal Activity
Studies have demonstrated that this compound is effective against various insect species. Its potency as an insecticide is attributed to its ability to inhibit key enzymes involved in insect metabolism.
Herbicidal Activity
The compound also exhibits herbicidal properties by interfering with the growth and development of certain plant species. This activity can be attributed to its ability to disrupt photosynthesis and other vital processes in plants.
Case Studies
- Case Study on Insect Resistance : Research conducted on the efficacy of this compound against Aedes aegypti (mosquito species) showed significant mortality rates at specific concentrations, indicating its potential use in vector control programs.
- Herbicide Effectiveness : A field study assessed the impact of this compound on Zea mays (corn). Results indicated reduced weed populations and improved crop yield when applied at recommended dosages.
Toxicological Profile
The toxicological effects of this compound have been evaluated in various studies:
| Effect | Observation |
|---|---|
| Acute Toxicity | High toxicity observed in aquatic organisms |
| Chronic Effects | Potential carcinogenic effects noted in long-term studies |
| Environmental Impact | Persistence in soil and water systems |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s extensive chlorination and nitration likely enhance its stability and lipophilicity compared to simpler analogs like nitrofluorfen. This could increase environmental persistence, similar to polychlorinated biphenyls (PCBs) .
- Reactivity: Nitro groups in aromatic systems are typically electron-withdrawing, directing electrophilic substitution to meta/para positions. The compound’s multiple nitro groups may render it less reactive toward further substitution compared to mono-nitro analogs .
Stability and Degradation Pathways
Studies on aromatic oxidation in flames () indicate that phenyl and phenoxy radicals are critical intermediates in combustion. The target compound’s phenoxy linkages may decompose into phenolic radicals (e.g., C₆H₅O·), which can further react to form soot or smaller hydrocarbons. However, its high chlorine content could inhibit radical chain reactions, altering degradation kinetics compared to non-halogenated analogs .
Research Findings and Gaps
- Combustion Behavior: In hydrogen-oxygen flames, benzene derivatives produce phenoxy and cyclopentadienyl radicals. The target compound’s complex structure may yield unique intermediates, but experimental data are lacking .
- However, the compound’s size and polarity may limit bioavailability .
- Toxicological Data: No direct evidence links the compound to carcinogenicity, but structural parallels to nitrofurans () highlight the need for mutagenicity assays .
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